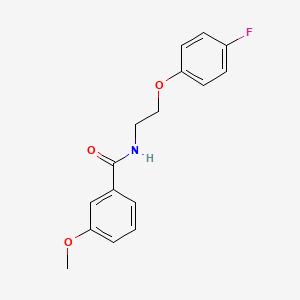

N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide

Description

Properties

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO3/c1-20-15-4-2-3-12(11-15)16(19)18-9-10-21-14-7-5-13(17)6-8-14/h2-8,11H,9-10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAENQQBXAKCJAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCOC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The amide group can be reduced to form an amine.

Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its role as a building block in complex molecule synthesis, potential biological activities, therapeutic effects, and utilization in new material development highlight its versatility.

Scientific Research Applications

Chemistry

this compound serves as a fundamental building block in the synthesis of more complex molecules. A common method for synthesizing this compound involves the Suzuki-Miyaura coupling reaction, widely used for forming carbon-carbon bonds. This reaction couples an aryl halide with an organoboron compound using a palladium catalyst.

Biology

This compound is investigated for its potential biological activity, including enzyme inhibition and receptor binding. Equilibrative nucleoside transporters (ENTs) are vital in nucleotide synthesis, adenosine function regulation, and chemotherapy . Research has demonstrated that FPMINT, a novel ENT inhibitor, is more selective to ENT2 than ENT1 .

Medicine

this compound is explored for potential therapeutic effects, such as anticonvulsant or anti-inflammatory properties.

Industry

The compound is utilized in developing new materials and chemical processes. Industrial production may involve similar synthetic routes but on a larger scale, using continuous flow reactors and automated systems to enhance efficiency and yield. Optimizing reaction conditions like temperature, pressure, and solvent choice can further improve synthesis scalability.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide .

- Reduction: The amide group can be reduced to form an amine using reducing agents such as lithium aluminum hydride or sodium borohydride .

- Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles like amines or thiols under basic conditions, leading to the formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Dopamine D4 Receptor Ligands

Compounds targeting dopamine D4 receptors share a benzamide core with substitutions critical for receptor affinity and selectivity. Key analogues include:

- N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide Structural Differences: Features a piperazine ring with a 4-chlorophenyl group instead of the 4-fluorophenoxy ethyl chain. Pharmacological Profile: Exhibits nanomolar affinity for D4 receptors (>100-fold selectivity over D2, D3, serotonin, and sigma receptors) and optimal logP (2.37–2.55) for brain penetration . Imaging Applications: Radiolabeled versions (e.g., carbon-11) enable positron emission tomography (PET) imaging of D4-rich tissues like the retina .

- N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Compound 7) Modifications: Incorporates a 3-cyanopyridinyl group on the piperazine ring. Outcome: Retains D4 affinity while improving selectivity and radiolabeling efficiency .

Comparison with Target Compound: The 4-fluorophenoxy ethyl chain in N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide may alter receptor interaction compared to piperazine-based analogues. Piperazinyl groups enhance D4 selectivity, whereas the fluorophenoxy moiety could influence lipophilicity or off-target binding.

Sigma Receptor Ligands

- N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (P-(123)I-MBA)

- Structure : 4-methoxybenzamide with a piperidinylethyl chain.

- Application : Used in scintigraphy to visualize sigma receptor-overexpressing breast tumors (tumor-to-background ratio = 2.04) .

- Key Difference : The 3-methoxy group in the target compound vs. 4-methoxy in P-(123)I-MBA may shift receptor preference (sigma vs. D4).

Miscellaneous Benzamide Analogues

- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide

- Pesticidal Benzamides (e.g., Mepronil)

Data Tables

Table 1: Pharmacological Comparison of Key Benzamide Analogues

Table 2: Structural and Physicochemical Properties

Key Findings and Implications

Receptor Selectivity: The 3-methoxybenzamide scaffold is critical for D4 receptor binding. Piperazine or phenoxyethyl substitutions dictate selectivity; fluorinated groups may enhance metabolic stability .

Imaging vs. Therapy: Radiolabeled analogues (e.g., carbon-11) are valuable for diagnostic imaging, while non-radiolabeled variants with optimized logP are candidates for CNS therapeutics .

Structural Flexibility: Minor modifications (e.g., chloro to fluoro, piperazine to phenoxyethyl) significantly alter pharmacological profiles, emphasizing the need for targeted SAR studies .

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorophenyl group that enhances its lipophilicity, which is critical for biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.

| Property | Description |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 251.25 g/mol |

| Solubility | Soluble in organic solvents; limited in water |

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

- Pathway Interference : The compound can disrupt metabolic or signaling pathways, leading to altered cellular responses.

Biological Activity

Research has shown that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies indicate potential antimicrobial properties against various pathogens. The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation through modulation of inflammatory mediators.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle regulation.

Case Studies

- Antimicrobial Studies : In vitro tests demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging between 10-50 µg/mL.

- Anti-inflammatory Assays : In a model of acute inflammation, the compound reduced edema formation in a dose-dependent manner, indicating its potential as an anti-inflammatory agent.

- Cancer Cell Lines : In studies involving human cancer cell lines (e.g., breast and colon cancer), the compound exhibited IC values in the micromolar range, suggesting significant antitumor activity.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to understand its unique properties better:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| N-(2-(1H-imidazol-2-yl)ethyl)-3-methoxybenzamide | Different enzyme inhibition profile | Lacks fluorophenyl group |

| N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide | Similar structure but varied potency | Chlorine substitution affects reactivity |

Q & A

Q. What are the optimal synthetic routes for N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide, and how can reaction conditions be standardized?

The compound can be synthesized via carbodiimide-mediated amide coupling using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid moiety. For example, coupling 3-methoxybenzoic acid with 2-(4-fluorophenoxy)ethylamine under anhydrous conditions at low temperatures (-50°C) minimizes side reactions. Purification involves column chromatography and verification via IR, ¹H-NMR, and elemental analysis .

Q. How can fluorescence properties of this benzamide derivative be optimized for analytical applications?

Fluorescence intensity is maximized at pH 5 and 25°C in polar aprotic solvents (e.g., DMSO). Stability studies show fluorescence remains constant over time, with a detection limit (LOD) of 0.269 mg/L and quantification limit (LOQ) of 0.898 mg/L. Binding constants should be determined via Stern-Volmer plots under controlled pH and temperature .

Q. What spectroscopic techniques are critical for characterizing this compound?

Use IR to confirm amide bond formation (C=O stretch at ~1650 cm⁻¹) and ¹H-NMR to verify aromatic protons (δ 6.8–7.5 ppm) and methoxy/fluorophenoxy substituents. Mass spectrometry (HRMS) and elemental analysis validate molecular weight and purity .

Advanced Research Questions

Q. How can structural modifications improve selectivity for dopamine D4 receptors?

Introduce substituents like 3-cyanopyridine or piperazine rings to enhance D4 affinity while reducing off-target binding (e.g., D2/D3 receptors). Radiolabeling the methoxy group with carbon-11 enables PET imaging to assess brain penetration and receptor occupancy in vivo. Compounds with logP values of 2.37–2.55 balance lipophilicity for CNS uptake and low nonspecific binding .

Q. What methodologies are used to evaluate in vivo pharmacokinetics and CNS penetration?

Intraperitoneal administration in mice followed by LC-MS/MS quantifies plasma and brain concentrations. PET imaging with [¹¹C]-labeled analogs in non-human primates tracks retinal accumulation (high D4 density) to confirm target engagement .

Q. How can computational modeling guide SAR studies for EthR inhibition (Mycobacterium tuberculosis)?

Perform molecular docking with EthR crystal structures (PDB ID: 1U9N) to prioritize substituents that disrupt DNA binding. Machine learning models (e.g., random forest) can predict binding affinity using descriptors like topological polar surface area (TPSA) and hydrogen bond donors/acceptors .

Q. What strategies resolve fluorescence quenching in cellular imaging applications?

Design terbium(III) complexes with the benzamide ligand for multiphoton excitation (800 nm) to reduce photobleaching. Validate cytoplasmic staining in human cell lines (e.g., HeLa) via confocal microscopy with ≤20 µg/L non-toxic concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.